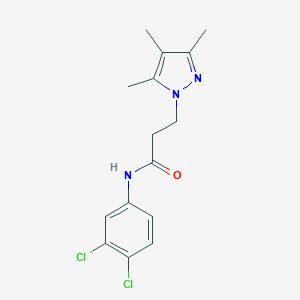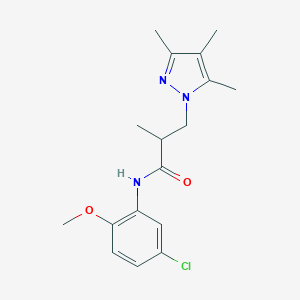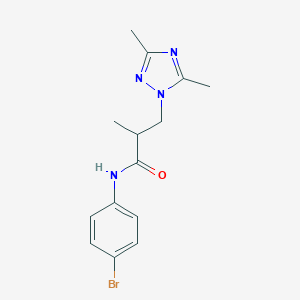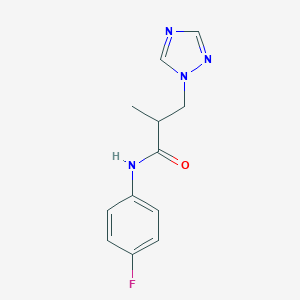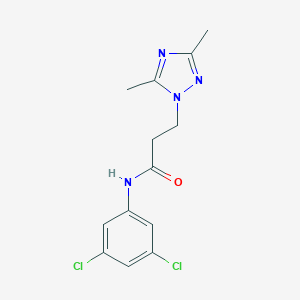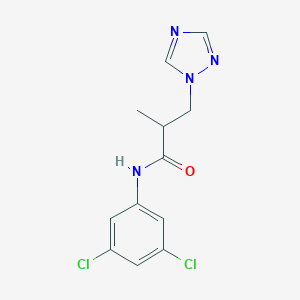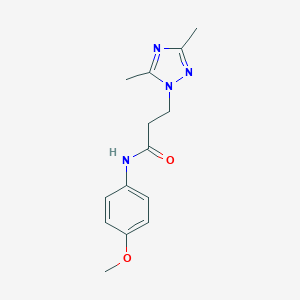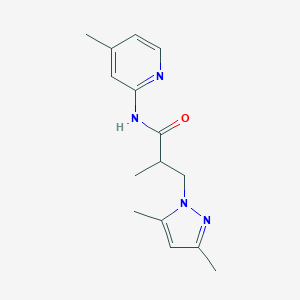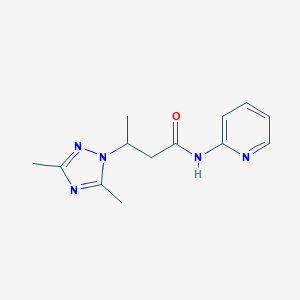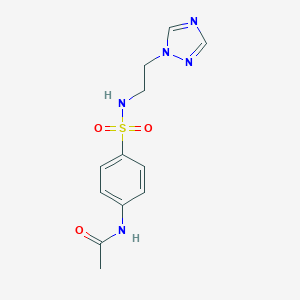![molecular formula C16H22Cl2N4O4S B500355 N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide CAS No. 878722-90-8](/img/structure/B500355.png)
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since become a popular tool for studying the Notch signaling pathway.
作用機序
DAPT inhibits the Notch pathway by blocking the cleavage of Notch receptors. Notch receptors are transmembrane proteins that are cleaved by a protease called γ-secretase to release the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and activates downstream signaling events. DAPT binds to the active site of γ-secretase and prevents the cleavage of Notch receptors, thereby inhibiting downstream signaling events.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the Notch pathway, DAPT has been shown to inhibit the Wnt/β-catenin pathway, which is another important signaling pathway in development and disease. DAPT has also been shown to have anti-inflammatory effects and to promote neuronal differentiation in vitro. In vivo, DAPT has been shown to have anti-tumor effects in a variety of cancer models.
実験室実験の利点と制限
One of the main advantages of using DAPT in lab experiments is its specificity for the Notch pathway. DAPT has been shown to be a highly selective inhibitor of γ-secretase and does not affect other proteases or signaling pathways. This makes DAPT a valuable tool for studying the Notch pathway in vitro and in vivo. However, one limitation of using DAPT is its solubility. DAPT is poorly soluble in water and requires the use of organic solvents, which can be toxic to cells at high concentrations.
将来の方向性
There are many future directions for the use of DAPT in scientific research. One area of interest is the role of the Notch pathway in cancer stem cells. Cancer stem cells are a subpopulation of cells within tumors that are thought to be responsible for tumor initiation, progression, and recurrence. The Notch pathway has been implicated in the regulation of cancer stem cells, and DAPT has been shown to have anti-tumor effects in a variety of cancer models. Another area of interest is the use of DAPT in the treatment of Alzheimer's disease. The Notch pathway has been implicated in the pathogenesis of Alzheimer's disease, and DAPT has been shown to improve cognitive function in animal models of the disease.
合成法
DAPT can be synthesized using a multi-step process starting from 3,4-dichloroaniline. The first step involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride to form N-(3,4-dichloro-phenyl)-2-chloroacetamide. This compound is then reacted with morpholine-4-sulfonic acid to form N-(3,4-dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-chloroacetamide]. Finally, the chloro group is replaced with a piperazine group using piperazine to form N-(3,4-dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, or DAPT.
科学的研究の応用
DAPT has been widely used in scientific research as a tool for studying the Notch signaling pathway. The Notch pathway is an evolutionarily conserved signaling pathway that plays a critical role in cell fate determination, proliferation, and differentiation. Dysregulation of the Notch pathway has been implicated in many diseases, including cancer, cardiovascular disease, and Alzheimer's disease. DAPT inhibits the Notch pathway by blocking the cleavage of Notch receptors, which is required for the activation of downstream signaling events.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N4O4S/c17-14-2-1-13(11-15(14)18)19-16(23)12-20-3-5-21(6-4-20)27(24,25)22-7-9-26-10-8-22/h1-2,11H,3-10,12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJPQATCRNYQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

